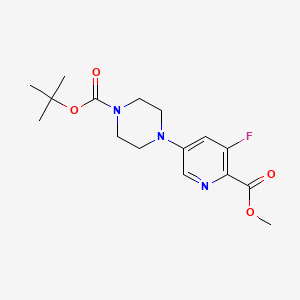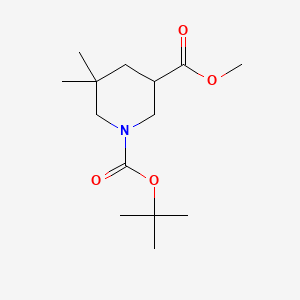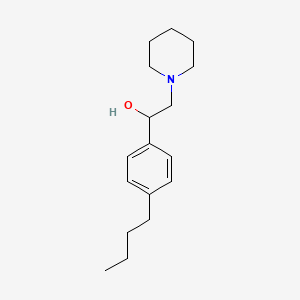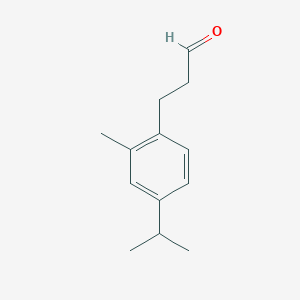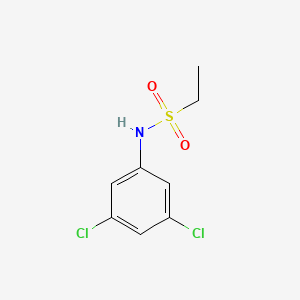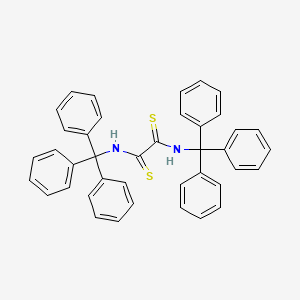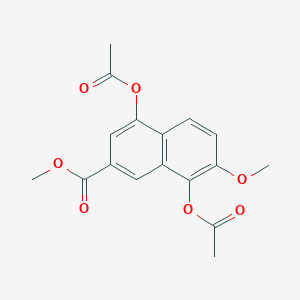
2-Naphthalenecarboxylic acid, 4,8-bis(acetyloxy)-7-methoxy-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Naphthalenecarboxylic acid, 4,8-bis(acetyloxy)-7-methoxy-, methyl ester is a complex organic compound with a unique structure It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and contains multiple functional groups, including ester, methoxy, and acetyloxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4,8-bis(acetyloxy)-7-methoxy-, methyl ester typically involves multiple steps. One common method starts with the methylation of 2-naphthalenecarboxylic acid to form the methyl ester. This is followed by the introduction of methoxy and acetyloxy groups through a series of substitution reactions. The reaction conditions often involve the use of strong acids or bases as catalysts, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the esterification of 2-naphthalenecarboxylic acid, followed by selective functionalization to introduce the methoxy and acetyloxy groups. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
2-Naphthalenecarboxylic acid, 4,8-bis(acetyloxy)-7-methoxy-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The methoxy and acetyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学研究应用
2-Naphthalenecarboxylic acid, 4,8-bis(acetyloxy)-7-methoxy-, methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential as bioactive agents, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical ingredient, particularly in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
作用机制
The mechanism by which 2-Naphthalenecarboxylic acid, 4,8-bis(acetyloxy)-7-methoxy-, methyl ester exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
2,6-Naphthalenedicarboxylic acid, dimethyl ester: Similar in structure but lacks the methoxy and acetyloxy groups.
Naphthalene-2,6-dicarboxylic acid, dimethyl ester: Another related compound with different functional groups.
Uniqueness
2-Naphthalenecarboxylic acid, 4,8-bis(acetyloxy)-7-methoxy-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
属性
分子式 |
C17H16O7 |
|---|---|
分子量 |
332.3 g/mol |
IUPAC 名称 |
methyl 4,8-diacetyloxy-7-methoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C17H16O7/c1-9(18)23-15-8-11(17(20)22-4)7-13-12(15)5-6-14(21-3)16(13)24-10(2)19/h5-8H,1-4H3 |
InChI 键 |
ZTXAWHMFFGPNTQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=CC(=CC2=C1C=CC(=C2OC(=O)C)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


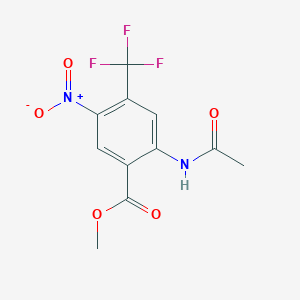

![Ethyl 4-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B13937291.png)
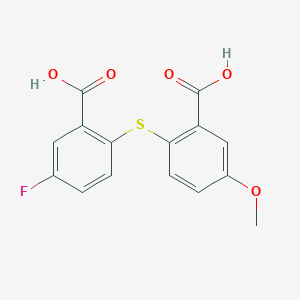
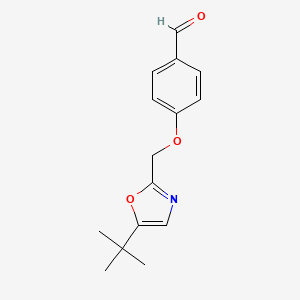

![3-Methyl-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B13937311.png)
